2,6-Bis(diphenylphosphino)pyridine hydrobromide
Overview
Description
2,6-Bis(diphenylphosphino)pyridine hydrobromide is a chemical compound with the molecular formula C29H24BrNP2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
Mechanism of Action
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in metal-catalyzed reactions . It forms complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation .
Pharmacokinetics
37) and storage conditions (ambient temperature under inert gas) suggest that it may have specific pharmacokinetic properties .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. By binding to the palladium center, it influences the electronic properties of the center and activates organic molecules. This leads to the catalysis of various reactions, including hydrogenation, olefin synthesis, and C-C bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(diphenylphosphino)pyridine hydrobromide can be synthesized from 2,6-dibromopyridine and lithium diphenylphosphine. The reaction involves the following steps:
Starting Materials: 2,6-dibromopyridine and lithium diphenylphosphine.
Reaction: The 2,6-dibromopyridine reacts with lithium diphenylphosphine to form the desired product.
Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(diphenylphosphino)pyridine hydrobromide undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals, which are used in catalysis.
Substitution Reactions: The compound can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Reagents: Common reagents include transition metal salts and other ligands.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation.
Major Products
Scientific Research Applications
2,6-Bis(diphenylphosphino)pyridine hydrobromide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used ligand in asymmetric catalysis.
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
Uniqueness
2,6-Bis(diphenylphosphino)pyridine hydrobromide is unique due to its specific structure, which allows for the formation of stable metal-ligand complexes. Its ability to donate electron density through the diphenylphosphino groups makes it particularly effective in catalysis.
Properties
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHSCCNWHSTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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